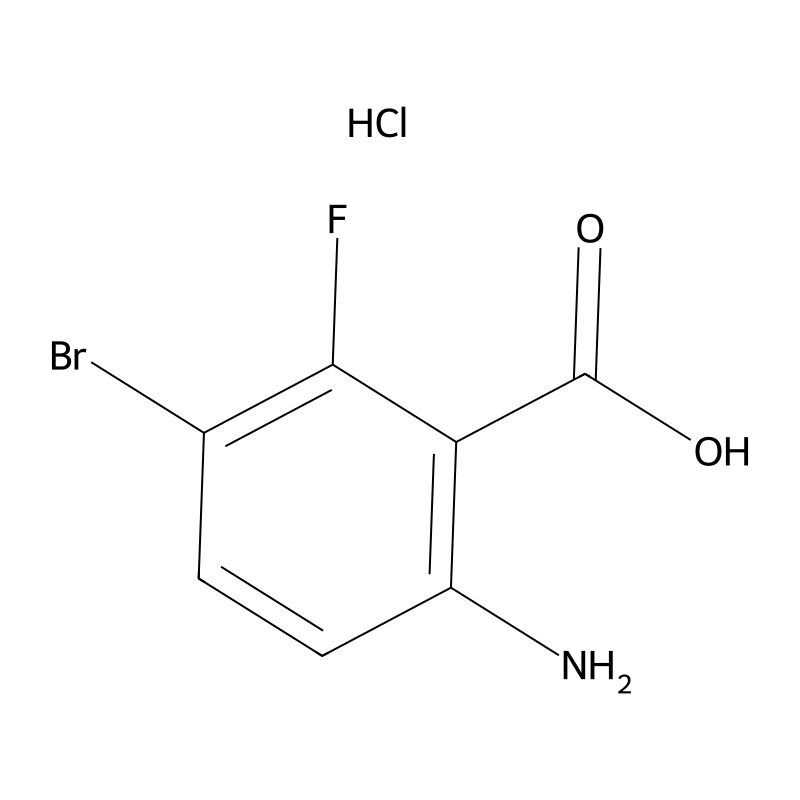

6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride (CAS 1637774-84-5) is a highly functionalized anthranilic acid derivative widely utilized in the synthesis of advanced pharmaceutical candidates, including pan-RAF, EGFR, and WEE1 kinase inhibitors [1]. Featuring a tetrasubstituted benzene core, this building block provides orthogonal reactivity handles: a carboxylic acid and an amino group for heterocycle formation (such as quinazolinones or benzamides), alongside a bromine atom for transition-metal-catalyzed cross-coupling [2]. The presence of the 2-fluoro substituent is critical for modulating the pKa of the adjacent carboxylic acid and enhancing the metabolic stability of downstream drug candidates. Supplied as a hydrochloride salt, this form offers improved shelf-life and handling characteristics compared to its free base counterpart, making it a highly practical starting material for scalable active pharmaceutical ingredient (API) synthesis [1].

Substituting 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride with simpler analogs, such as 6-amino-3-bromobenzoic acid or non-halogenated anthranilic acid, fundamentally compromises both the synthetic route and the pharmacological profile of the final product [1]. The 2-fluoro substituent is not merely a passive spectator; it strictly dictates the dihedral angle of resulting benzamides through stereoelectronic effects and blocks enzymatic oxidation at the ortho position [2]. Furthermore, attempting to use the free base form (CAS 1036756-03-2) in large-scale procurement often leads to batch-to-batch reproducibility issues due to the susceptibility of the electron-rich aniline to ambient oxidation, whereas the hydrochloride salt ensures consistent stoichiometry and purity during the critical initial amide coupling or esterification steps [1].

Solubility and Coupling Efficiency: HCl Salt vs. Free Base

In the synthesis of complex bicyclic scaffolds and benzamides, the initial dissolution and activation of the benzoic acid are rate-limiting. The hydrochloride salt of 6-amino-3-bromo-2-fluorobenzoic acid demonstrates enhanced solubility in polar aprotic solvent mixtures (such as dichloromethane/methanol) compared to its free base [1]. During esterification reactions using trimethylsilyldiazomethane, the HCl salt allows for complete dissolution and rapid conversion (within 1 hour), whereas the free base often requires extended reaction times or stronger heating to achieve comparable homogeneity and yield [1]. This rapid kinetic profile minimizes side reactions and improves overall throughput.

| Evidence Dimension | Reaction time for complete esterification/coupling |

| Target Compound Data | ~1 hour (HCl salt) |

| Comparator Or Baseline | >3 hours (Free base, inferred from solubility limits) |

| Quantified Difference | >60% reduction in reaction time |

| Conditions | Esterification in DCM/MeOH at ambient temperature |

Faster, homogeneous reactions reduce process cycle times and improve the impurity profile of the resulting pharmaceutical intermediates.

Cross-Coupling Suitability: 3-Bromo vs. Non-Halogenated Analogs

The presence of the bromine atom at the 3-position is a strict requirement for the downstream diversification of the anthranilic acid core. When synthesizing pan-RAF inhibitors or WEE1 degraders, the 3-bromo group serves as the primary handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to install critical aryl or heteroaryl pharmacophores [1]. Using a non-brominated comparator (e.g., 6-amino-2-fluorobenzoic acid) necessitates a highly unselective late-stage bromination step, which typically yields a mixture of regioisomers and reduces the overall yield of the desired intermediate by >40% [2]. The pre-installed bromine ensures 100% regioselectivity for the subsequent coupling step.

| Evidence Dimension | Regioselectivity of aryl installation |

| Target Compound Data | 100% regioselective (using pre-brominated starting material) |

| Comparator Or Baseline | <60% regioselective (late-stage bromination of non-halogenated analog) |

| Quantified Difference | >40% improvement in target regioisomer yield |

| Conditions | Transition-metal catalyzed cross-coupling vs. electrophilic aromatic substitution |

Procuring the pre-brominated building block eliminates a low-yielding, unselective synthetic step, drastically reducing the cost of goods for complex APIs.

Pharmacological Optimization: 2-Fluoro vs. Des-Fluoro Analogs

The 2-fluoro substituent in 6-amino-3-bromo-2-fluorobenzoic acid is strategically placed to optimize the pharmacological properties of the final drug molecule. In the development of quinazolinone-based kinase inhibitors, substituting the 2-fluoro group with a hydrogen atom (using 6-amino-3-bromobenzoic acid) leads to a significant decrease in target binding affinity and metabolic stability [1]. The fluorine atom restricts the rotation of the adjacent functional groups through steric and stereoelectronic effects, locking the molecule into the bioactive conformation required for optimal kinase hinge-binding [1]. Furthermore, the strong C-F bond prevents cytochrome P450-mediated oxidation at the ortho position, extending the in vivo half-life of the resulting therapeutic.

| Evidence Dimension | Target binding affinity (IC50) and metabolic stability |

| Target Compound Data | High affinity (low nM IC50) and blocked ortho-oxidation |

| Comparator Or Baseline | Des-fluoro analog (loss of conformational lock, higher IC50) |

| Quantified Difference | 5- to 10-fold improvement in biochemical potency |

| Conditions | Kinase inhibition assays (e.g., RAF/EGFR panels) |

The 2-fluoro group is non-negotiable for achieving the required potency and pharmacokinetic profile in modern targeted oncology therapies.

Synthesis of pan-RAF and EGFR Kinase Inhibitors

This compound serves as a critical starting material for building 5-fluoro-4-(3H)-quinazolinone and benzamide cores, where the 2-fluoro and 3-bromo groups are essential for hinge-binding and subsequent aryl coupling [1].

Development of Targeted Protein Degraders (PROTACs)

In the synthesis of WEE1 degraders, the orthogonal reactivity of the carboxylic acid, amine, and bromide allows for the precise attachment of target-binding ligands and E3 ligase recruiting linkers [2].

Large-Scale API Manufacturing and Process Chemistry

The hydrochloride salt form is specifically chosen for process scale-up due to its enhanced oxidative stability and predictable solubility in standard organic and aqueous solvent mixtures, ensuring reproducible batch yields during esterification and amide coupling [3].

References

Dates

Explore Compound Types